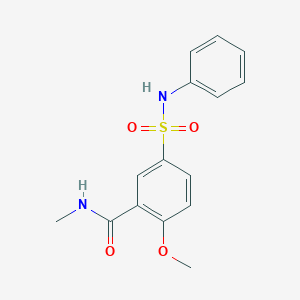![molecular formula C13H11NO3S B5412643 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid](/img/structure/B5412643.png)
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring, a phenylcarbonimidoyl group, and an acetic acid moiety. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid typically involves the condensation of a thiophene derivative with a phenylcarbonimidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonimidoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(16)8-10-6-7-11(18-10)13(14-17)9-4-2-1-3-5-9/h1-7,17H,8H2,(H,15,16)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOQOKLVSWHURM-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5412571.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5412573.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide](/img/structure/B5412584.png)
![(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol](/img/structure/B5412597.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412634.png)
![1-[6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)


![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
